molecular formula C22H19NO6 B11099463 5-(1,3-Benzodioxol-5-YL)-3-hydroxy-1-(2-hydroxyethyl)-4-[(E)-3-phenyl-2-propenoyl]-1,5-dihydro-2H-pyrrol-2-one

5-(1,3-Benzodioxol-5-YL)-3-hydroxy-1-(2-hydroxyethyl)-4-[(E)-3-phenyl-2-propenoyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11099463
M. Wt: 393.4 g/mol
InChI Key: VNKYYWXEQZHMKJ-SOFGYWHQSA-N
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Description

5-(1,3-Benzodioxol-5-YL)-3-hydroxy-1-(2-hydroxyethyl)-4-[(E)-3-phenyl-2-propenoyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a hydroxyethyl group, and a phenylpropenoyl moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-YL)-3-hydroxy-1-(2-hydroxyethyl)-4-[(E)-3-phenyl-2-propenoyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole ring, followed by the introduction of the hydroxyethyl group through a nucleophilic substitution reaction. The phenylpropenoyl moiety is then added via an aldol condensation reaction. The final step involves the cyclization of the intermediate to form the pyrrol-2-one ring under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-YL)-3-hydroxy-1-(2-hydroxyethyl)-4-[(E)-3-phenyl-2-propenoyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The phenylpropenoyl moiety can be reduced to form a saturated phenylpropyl group.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated alkyl group.

    Substitution: Introduction of halogen or nitro groups on the benzodioxole ring.

Scientific Research Applications

5-(1,3-Benzodioxol-5-YL)-3-hydroxy-1-(2-hydroxyethyl)-4-[(E)-3-phenyl-2-propenoyl]-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-YL)-3-hydroxy-1-(2-hydroxyethyl)-4-[(E)-3-phenyl-2-propenoyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Benzodioxol-5-YL)-3-hydroxy-1-(2-hydroxyethyl)-4-[(E)-3-phenyl-2-propenoyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzodioxole ring, hydroxyethyl group, and phenylpropenoyl moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H19NO6

Molecular Weight

393.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-hydroxy-1-(2-hydroxyethyl)-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one

InChI

InChI=1S/C22H19NO6/c24-11-10-23-20(15-7-9-17-18(12-15)29-13-28-17)19(21(26)22(23)27)16(25)8-6-14-4-2-1-3-5-14/h1-9,12,20,24,26H,10-11,13H2/b8-6+

InChI Key

VNKYYWXEQZHMKJ-SOFGYWHQSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3C(=C(C(=O)N3CCO)O)C(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C(=C(C(=O)N3CCO)O)C(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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